4-N-Alloc-aminocyclohexanone
CAS No.: 391248-19-4
Cat. No.: VC3779233
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 391248-19-4 |
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Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
IUPAC Name | prop-2-enyl N-(4-oxocyclohexyl)carbamate |
Standard InChI | InChI=1S/C10H15NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8H,1,3-7H2,(H,11,13) |
Standard InChI Key | MCVZPKPRFKNTRZ-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)NC1CCC(=O)CC1 |
Canonical SMILES | C=CCOC(=O)NC1CCC(=O)CC1 |
Introduction
Chemical Structure and Properties
4-N-Alloc-aminocyclohexanone is a cyclic ketone with the molecular formula C₁₀H₁₅NO₃. The structure consists of a cyclohexanone ring with an Alloc-protected amino group at the 4-position. The Alloc (allyloxycarbonyl) group serves as a protecting group for the amine functionality, providing specific reactivity and stability characteristics that make this compound particularly useful in organic synthesis.
Identification and Basic Properties
The compound possesses several key identifying characteristics that facilitate its recognition and analysis in research settings:
Property | Value |
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IUPAC Name | prop-2-enyl N-(4-oxocyclohexyl)carbamate |
CAS Registry Number | 391248-19-4 |
Molecular Formula | C₁₀H₁₅NO₃ |
Molecular Weight | 197.23 g/mol |
DSSTOX Substance ID | DTXSID90373331 |
Physical State | Solid at room temperature |
The compound's structure can be represented through various chemical notation systems that provide insights into its molecular arrangement:
Notation Type | Representation |
---|---|
InChI | InChI=1S/C10H15NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8H,1,3-7H2,(H,11,13) |
InChI Key | MCVZPKPRFKNTRZ-UHFFFAOYSA-N |
Canonical SMILES | C=CCOC(=O)NC1CCC(=O)CC1 |
These properties establish the fundamental characteristics of 4-N-Alloc-aminocyclohexanone and provide a framework for understanding its behavior in various chemical environments.
Synthetic Preparation Methods
The synthesis of 4-N-Alloc-aminocyclohexanone typically involves specific reaction pathways that preserve the structural integrity of both the cyclohexanone ring and the Alloc protecting group.
Laboratory Synthetic Routes
One of the commonly employed synthetic methods for preparing 4-N-Alloc-aminocyclohexanone involves the amidation of 4-aminocyclohexanone with allyl chloroformate under controlled conditions. This reaction typically proceeds as follows:
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4-Aminocyclohexanone is dissolved in an appropriate solvent (often a mixture of water and organic solvent)
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A base (such as sodium bicarbonate or triethylamine) is added to neutralize the acid formed during the reaction
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Allyl chloroformate is added dropwise at controlled temperatures (usually 0-5°C)
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The reaction mixture is allowed to warm to room temperature and stirred for several hours
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The product is isolated through extraction, followed by purification via chromatography or recrystallization
This synthetic approach yields 4-N-Alloc-aminocyclohexanone with good purity, though the exact yields may vary depending on the specific reaction conditions employed.
Industrial Production Methods
For larger-scale production, more efficient methodologies have been developed. The industrial production of 4-N-Alloc-aminocyclohexanone often involves a one-pot synthesis approach that combines multiple enzymatic steps. This method typically employs:
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A keto reductase enzyme to establish the correct stereochemistry at the cyclohexanone center
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An amine transaminase to introduce the nitrogen functionality
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Subsequent protection with allyl chloroformate to install the Alloc group
This biocatalytic approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher stereoselectivity, and reduced environmental impact through decreased use of hazardous reagents.
Chemical Reactivity Profile
4-N-Alloc-aminocyclohexanone exhibits a diverse reactivity profile that stems from the presence of multiple functional groups within its structure.
Types of Reactions
The compound participates in various chemical transformations, including:
Oxidation Reactions
4-N-Alloc-aminocyclohexanone can undergo oxidation at different positions depending on the oxidizing agent and reaction conditions. The cyclohexanone moiety can be oxidized to form corresponding carboxylic acids or derivatives. The specificity of these oxidations can be controlled through careful selection of reagents and conditions.
Reduction Reactions
The ketone functionality in 4-N-Alloc-aminocyclohexanone readily undergoes reduction to form the corresponding alcohol. Depending on the reducing agent employed, different stereochemical outcomes can be achieved, allowing for the preparation of stereochemically defined derivatives.
Substitution Reactions
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Aqueous or organic solvent, often at elevated temperatures |
Reduction | Sodium borohydride, Lithium aluminum hydride | Low temperatures in aprotic solvents |
Substitution | Amines, Alcohols, Thiols | Varies widely based on the nucleophile used |
The selection of appropriate reagents and conditions is crucial for achieving the desired selectivity and yield in reactions involving 4-N-Alloc-aminocyclohexanone.
Major Products Formed
The reactions of 4-N-Alloc-aminocyclohexanone generate various products of synthetic importance:
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Oxidation products: Carboxylic acids and their derivatives, which serve as important synthetic intermediates
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Reduction products: Secondary alcohols with defined stereochemistry, useful in the synthesis of complex molecules
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Substitution products: Various amides, ethers, and thioethers, depending on the nucleophile employed
These products find applications in diverse areas of chemical research and industrial processes.
Scientific Research Applications
4-N-Alloc-aminocyclohexanone has found utility across multiple scientific disciplines due to its versatile structure and reactivity.
Applications in Chemistry
In the field of chemistry, 4-N-Alloc-aminocyclohexanone serves as a valuable building block for the synthesis of complex organic molecules. Its functionalized structure allows for selective modifications at different positions, making it particularly useful in multi-step synthesis pathways. The presence of the Alloc protecting group provides orthogonal protection strategies when working with molecules containing multiple amine functionalities.
Applications in Biology
Biological research has leveraged 4-N-Alloc-aminocyclohexanone in the study of enzyme-catalyzed reactions and metabolic pathways. The compound has been used to investigate:
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Enzyme selectivity and specificity
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Metabolic transformation pathways
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Structure-activity relationships in biological systems
These studies contribute to our understanding of fundamental biological processes and provide insights into potential therapeutic interventions.
Applications in Medicine
The potential therapeutic applications of 4-N-Alloc-aminocyclohexanone and its derivatives have been explored in medicinal chemistry. Research suggests possible utility in the development of:
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Anti-inflammatory agents
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Enzyme inhibitors
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Receptor modulators
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Drug delivery systems
While specific therapeutic applications are still under investigation, the structural features of this compound make it a promising candidate for drug development efforts.
Industrial Applications
In industrial settings, 4-N-Alloc-aminocyclohexanone has been utilized in the production of:
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Agrochemicals with selective biological activities
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Specialty chemicals for various industrial processes
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Intermediates for the synthesis of high-value compounds
The scalable synthesis of this compound has facilitated its adoption in various industrial applications.
Mechanism of Action
The biological activity of 4-N-Alloc-aminocyclohexanone is mediated through specific molecular interactions that are dependent on the biological context in which it operates.
Molecular Interactions
At the molecular level, 4-N-Alloc-aminocyclohexanone can interact with various biological targets through:
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Hydrogen bonding interactions via the carbamate functionality
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Hydrophobic interactions through the cyclohexanone ring
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Potential covalent modifications via the reactive ketone group
These interaction modalities allow the compound to influence various biological processes and pathways.
Receptor Interactions
Evidence suggests that 4-N-Alloc-aminocyclohexanone and its derivatives can act as agonists or antagonists at various receptor sites, influencing downstream signaling cascades. The specific receptors targeted depend on the structural modifications and the biological system under investigation.
Enzymatic Interactions
The compound may also modulate enzymatic activity through:
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Competitive inhibition of substrate binding
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Allosteric modulation of enzyme conformation
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Covalent modification of catalytic residues
These enzymatic interactions can lead to alterations in metabolic pathways and cellular functions.
Comparison with Similar Compounds
To better understand the unique properties of 4-N-Alloc-aminocyclohexanone, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with 4-N-Alloc-aminocyclohexanone but differ in key aspects:
Compound | Protecting Group | Key Differences |
---|---|---|
4-N-Boc-aminocyclohexanone | tert-Butyloxycarbonyl (Boc) | More stable to basic conditions but labile to acidic conditions |
4-N-Cbz-aminocyclohexanone | Benzyloxycarbonyl (Cbz) | Removable by hydrogenolysis |
4-N-Fmoc-aminocyclohexanone | Fluorenylmethyloxycarbonyl (Fmoc) | Removable under mild basic conditions |
Each of these protecting groups imparts distinct chemical properties to the resulting compounds, making them suitable for different synthetic applications.
Unique Characteristics of 4-N-Alloc-aminocyclohexanone
4-N-Alloc-aminocyclohexanone is distinguished by several unique characteristics:
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The Alloc protecting group can be selectively removed under mild conditions using palladium catalysts
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The allylic portion of the Alloc group can participate in additional reactions, providing expanded synthetic possibilities
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The balance of stability and reactivity makes it valuable in multi-step synthesis where orthogonal protection is required
These unique features make 4-N-Alloc-aminocyclohexanone particularly valuable in synthetic organic chemistry and pharmaceutical research.
Future Research Directions
Research on 4-N-Alloc-aminocyclohexanone continues to evolve, with several promising directions for future investigation:
Synthetic Methodology Development
Ongoing research aims to develop more efficient and sustainable methods for the synthesis of 4-N-Alloc-aminocyclohexanone and its derivatives. Areas of focus include:
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Catalytic approaches that reduce waste and energy consumption
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Stereoselective methods that provide access to specific isomers
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Continuous flow processes for more efficient production
These methodological advances will enhance the accessibility and utility of this compound in various applications.
Therapeutic Applications
The potential therapeutic applications of 4-N-Alloc-aminocyclohexanone derivatives warrant further exploration. Specific areas of investigation include:
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Structure-activity relationship studies to optimize biological activity
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Target identification to elucidate molecular mechanisms
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Preclinical evaluation of promising derivatives
These studies may reveal new therapeutic possibilities for addressing unmet medical needs.
Materials Science Applications
Emerging research suggests potential applications of 4-N-Alloc-aminocyclohexanone derivatives in materials science, including:
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Development of functional polymers with unique properties
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Creation of self-assembling systems for nanotechnology applications
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Design of stimuli-responsive materials for sensing and drug delivery
These applications represent exciting new frontiers for the utilization of this versatile compound.
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